[1-(3-Iodobenzoyl)piperidin-4-yl]methanamine
Description
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(3-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O/c14-12-3-1-2-11(8-12)13(17)16-6-4-10(9-15)5-7-16/h1-3,8,10H,4-7,9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMWTPGXOWOSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic acyl substitution:
Key parameters :
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Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis of the acyl chloride.
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Base : Triethylamine (TEA) or -diisopropylethylamine (DIPEA) to neutralize HCl and drive the reaction forward.
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Temperature : 0–25°C to suppress side reactions.
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Yield : 65–78% after purification via column chromatography.
Challenges and Selectivity
The primary amine () at the 4-position poses a risk of competing acylation. To mitigate this, excess acyl chloride (1.2–1.5 equiv) and slow addition rates are employed. The secondary nitrogen’s lower nucleophilicity compared to the primary amine ensures partial selectivity, though residual diacylated byproducts may require chromatographic removal.
Multi-Step Synthesis with Protective Group Strategies
To enhance selectivity, multi-step approaches incorporating protective groups have been developed, inspired by methodologies in related piperidine derivatives.
Protection of the Primary Amine
The primary amine is protected using tert-butyloxycarbonyl (Boc) or benzophenone groups to prevent undesired acylation:
Conditions :
Acylation of the Secondary Nitrogen
The Boc-protected intermediate reacts with 3-iodobenzoyl chloride under standard acylation conditions:
Purification : Liquid-liquid extraction with methyl tert-butyl ether (MTBE) and drying with sodium sulfate.
Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane:
Overall yield : 52–60% (3 steps).
Comparative Analysis of Methods
Industrial-Scale Considerations
For large-scale production, the protective group approach is favored despite its complexity due to reproducibility and purity (>98% by HPLC). Critical factors include:
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Solvent Recycling : MTBE and dichloromethane are recovered via distillation.
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Catalyst Optimization : Raney nickel or palladium catalysts improve reaction rates in hydrogenation steps.
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Cost Analysis : 3-Iodobenzoyl chloride accounts for 70% of raw material costs, necessitating efficient stoichiometry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can target the carbonyl group in the 3-iodobenzoyl moiety, converting it to an alcohol.
Substitution: The iodine atom in the 3-iodobenzoyl group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under conditions that facilitate the substitution of the iodine atom.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-Iodobenzoyl)piperidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its iodine atom can be utilized in radiolabeling for imaging studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the piperidine and benzoyl moieties.
Mechanism of Action
The mechanism of action of [1-(3-Iodobenzoyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural ligands, allowing the compound to bind to these targets and modulate their activity. The iodine atom may also play a role in enhancing the binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Structural Features
Key structural variations among analogs include:
- Substituents on the Piperidine Ring :
- Electron-Withdrawing Groups : The 3-iodobenzoyl group in the target compound contrasts with methoxyethyl (e.g., (1-(2-methoxyethyl)piperidin-4-yl)methanamine, 39 ) or methoxybenzyl (e.g., (1-(4-methoxybenzyl)piperidin-4-yl)methanamine, 41 ) groups, which are electron-donating .
- Halogen vs. Alkoxy Groups : Fluorine or chlorine in analogs like (1-(2-fluorobenzyl)piperidin-4-yl)methanamine (9d ) may offer different polar interactions compared to iodine’s bulkier van der Waals effects .
- Backbone Modifications: Hybrids such as phenothiazine-donepezil derivatives (e.g., 11a–d) incorporate additional aromatic systems, unlike the simpler benzoyl group in the target compound .
Table 1: Structural Comparison
| Compound Name | Substituent on Piperidine | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| [1-(3-Iodobenzoyl)piperidin-4-yl]methanamine | 3-Iodobenzoyl | ~370 (calculated) | Iodoarene, amide |
| (1-(2-Methoxyethyl)piperidin-4-yl)methanamine (39 ) | 2-Methoxyethyl | 186.29 | Ether, amine |
| (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine (41 ) | 4-Methoxybenzyl | 234.34 | Methoxyarene, amine |
| (1-(2-Fluorobenzyl)piperidin-4-yl)methanamine (9d ) | 2-Fluorobenzyl | 222.28 | Fluoroarene, amine |
Biological Activity
[1-(3-Iodobenzoyl)piperidin-4-yl]methanamine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and applications in research.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3-iodobenzoyl group, which is crucial for its interaction with biological targets. The molecular formula is with a molecular weight of 314.17 g/mol. The presence of iodine may enhance the lipophilicity and biological interaction profile of the compound.
The biological activity of this compound primarily involves interactions with specific receptors or enzymes. Research indicates that compounds with similar piperidine structures often act as inhibitors for various biological pathways, including those related to neurotransmitter systems and microbial infections.
Antimicrobial Activity
A study exploring piperidine derivatives highlighted the antimicrobial potential of compounds similar to this compound. These derivatives were evaluated against Mycobacterium tuberculosis and exhibited promising inhibitory activity, suggesting that modifications in the piperidine structure can lead to enhanced antimicrobial properties .
Inhibition of Enzymatic Activity
Research has shown that compounds containing piperidine moieties can inhibit key enzymes involved in metabolic pathways. For instance, piperidine derivatives have been reported to inhibit thymidylate kinase in Mycobacterium tuberculosis, demonstrating their potential as therapeutic agents against resistant strains .
Case Studies
- Inhibition of Mycobacterium tuberculosis : A series of piperidine amides were synthesized and tested for their ability to inhibit MtbTMPK. Notably, some compounds showed significant activity with minimum inhibitory concentrations (MIC) below 50 µM, indicating the potential for further development into anti-tuberculosis drugs .
- Selectivity Against Enzymes : Another study focused on the selectivity of piperidine-based analogs against various adenine methyltransferases, revealing that structural variations could lead to enhanced selectivity and potency. This suggests that this compound might be optimized for specific enzyme targets in future research .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for [1-(3-Iodobenzoyl)piperidin-4-yl]methanamine?
- Synthesis : A common approach involves coupling 3-iodobenzoyl chloride with a piperidin-4-ylmethanamine precursor. Key steps include Boc-deprotection using trifluoroacetic acid (TFA) and purification via ion-exchange chromatography (e.g., SCX-2 columns) .
- Characterization : Use LC/MS for mass confirmation (e.g., m/z = 492.2 [M+H]+) and H-NMR to verify structural integrity. For example, aromatic protons in the 3-iodobenzoyl group appear as distinct multiplets in the 7.18–8.16 ppm range .
Q. How should solubility limitations of this compound be addressed in experimental design?
- The compound is insoluble in water and ethanol but dissolves in DMSO (≥8.95 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (e.g., PBS) to avoid precipitation. Monitor solvent concentration to ensure <1% DMSO in cell-based studies to prevent cytotoxicity .
Q. What safety protocols are critical for handling this compound?
- Use PPE (gloves, lab coat) to avoid skin contact. In case of exposure, rinse with water for 15 minutes and seek medical advice. Store at -20°C in airtight containers to prevent degradation. Note that similar piperidine derivatives may release hazardous fumes under high heat .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s agonism of the Wnt/β-catenin pathway?
- In vitro : Use TOPFlash luciferase assays in HEK293T cells to measure β-catenin-mediated transcriptional activity. Compare responses in wild-type vs. DKK1-overexpressing models to assess specificity .
- In vivo : Administer the compound to osteopenic rodent models and quantify bone formation rates via micro-CT. Pelletier et al. (2009) reported a 2.5-fold increase in trabecular bone volume using 10 mg/kg doses .
Q. What strategies resolve contradictions in pharmacological responses between wild-type and knockout models?
- Knockout (KO) models lacking DKK1 (a Wnt inhibitor) may show attenuated responses, as the compound’s efficacy depends on endogenous DKK1 expression. Validate target engagement using Western blotting for β-catenin stabilization in WT vs. KO tissues. Adjust dosing regimens to account for model-specific pharmacokinetics .
Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS penetration?
- Modify the 3-iodobenzoyl group to reduce molecular weight (<450 Da) and logP (<3) for blood-brain barrier (BBB) permeability. Introduce polar groups (e.g., hydroxyl) to balance lipophilicity. Test analogs in MDCK-MDR1 assays to assess P-gp efflux liability .
Q. What in vivo toxicity endpoints should be prioritized for preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
